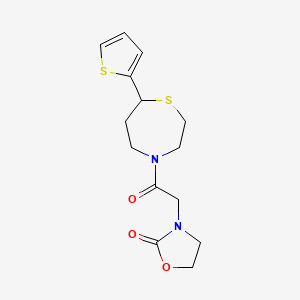
3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one is a complex organic molecule that has garnered interest in various fields such as chemistry, biology, and medicine. This compound possesses unique structural features and functional groups that contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. Starting from a thiophene derivative, the process may include the formation of thiazepane and oxazolidinone rings through cyclization reactions. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate optimized and scalable methods. Such methods often rely on continuous flow techniques, which ensure efficient mixing and temperature control, minimizing the formation of by-products and maximizing yield. Advanced purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups and overall structure.
Reduction: Reductive conditions can modify the oxo and thiazepane functional groups.
Substitution: Various nucleophiles and electrophiles can interact with the compound, leading to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. They may include derivatives with modified thiophene, thiazepane, or oxazolidinone moieties.
Aplicaciones Científicas De Investigación
3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one has been explored in numerous scientific domains:
Chemistry: Studied for its unique reactivity and potential as a synthetic intermediate.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potentially useful in drug design and development due to its pharmacologically active groups.
Industry: Utilized in the synthesis of complex molecules and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanisms depend on the context of its application, whether it's inhibiting bacterial growth or modulating immune responses.
Comparación Con Compuestos Similares
When compared to similar compounds like 3-oxo-2-thioxo-1,3-thiazepane or 2-oxo-1,3-oxazolidine, 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one stands out due to its unique combination of functional groups and the resulting reactivity and biological activities. Similar compounds may share structural motifs but differ significantly in their chemical properties and applications.
In essence, this compound is a fascinating molecule with a wealth of potential in scientific research and industrial applications. Its diverse reactivity and biological activities make it a valuable subject of study in various fields.
Propiedades
IUPAC Name |
3-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c17-13(10-16-5-7-19-14(16)18)15-4-3-12(21-9-6-15)11-2-1-8-20-11/h1-2,8,12H,3-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYGDUXYZKMVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














